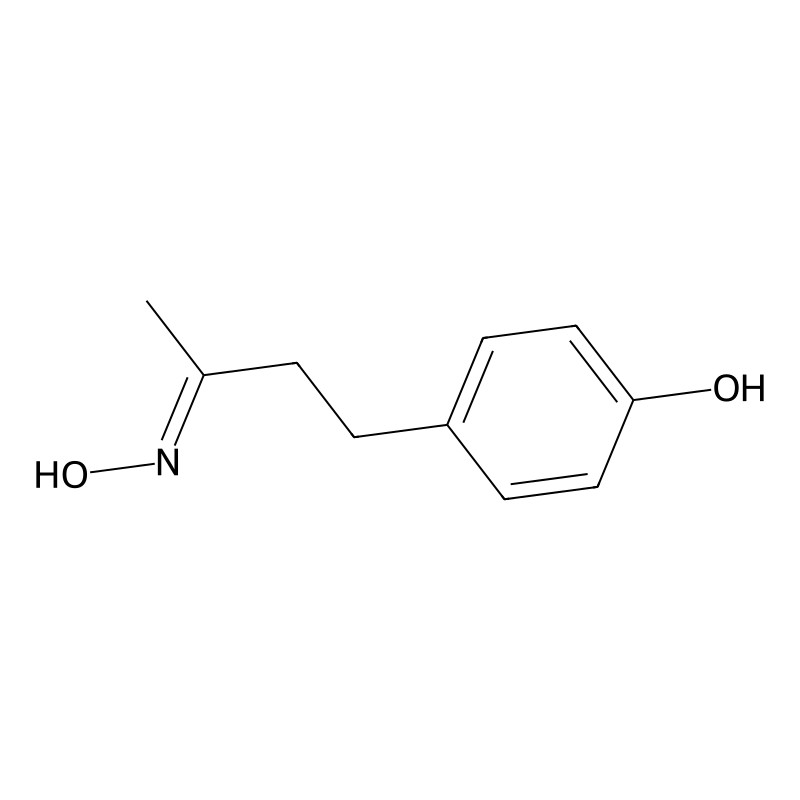

4-(3-Hydroxyiminobutyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

4-(3-Hydroxyiminobutyl)phenol is an organic compound characterized by a phenolic structure with a hydroxyl group and an imino group attached to a butyl chain. The compound can be represented by the molecular formula and features a phenolic ring substituted at the para position with a 3-hydroxyiminobutyl group. This unique structure imparts various chemical properties and biological activities, making it of interest in both synthetic chemistry and pharmacology.

- Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis and biological processes.

- Electrophilic Aromatic Substitution: Given its phenolic nature, it can undergo typical electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. For instance, it can react with halogens or acylating agents to introduce additional substituents .

- Rearrangement Reactions: The presence of the hydroxyl and imino groups may facilitate rearrangement reactions under specific conditions, such as Fries rearrangement, where acyl groups migrate to ortho or para positions on the aromatic ring .

The biological activity of 4-(3-Hydroxyiminobutyl)phenol has been explored in various studies. It exhibits:

- Antioxidant Properties: Compounds with similar structures often show significant antioxidant activity, which is beneficial for mitigating oxidative stress in biological systems.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

- Potential Neuroprotective Effects: Some derivatives of phenolic compounds have been linked to neuroprotective effects, indicating that 4-(3-Hydroxyiminobutyl)phenol may also exhibit similar benefits.

The synthesis of 4-(3-Hydroxyiminobutyl)phenol can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form the imino group.

- Reduction Reactions: The reduction of corresponding nitro or carbonyl precursors can yield the desired phenolic structure.

- Functional Group Transformations: Starting from simpler phenolic compounds, various functional group transformations can be employed to introduce the hydroxyiminobutyl side chain.

4-(3-Hydroxyiminobutyl)phenol has potential applications in various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in creating antioxidants or antimicrobial agents.

- Chemical Synthesis: The compound serves as an intermediate in organic synthesis, particularly in synthesizing more complex molecules.

- Material Science: Due to its phenolic structure, it could be utilized in creating polymers or resins with enhanced properties.

Studies on the interactions of 4-(3-Hydroxyiminobutyl)phenol with biological molecules are crucial for understanding its mechanism of action. These include:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacodynamics and potential therapeutic effects.

- Enzyme Inhibition Studies: Understanding its role as an inhibitor or modulator of specific enzymes could reveal its utility in treating diseases related to oxidative stress or microbial infections.

Several compounds share structural similarities with 4-(3-Hydroxyiminobutyl)phenol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methoxyphenol | Phenolic | Exhibits strong antioxidant properties |

| 4-Aminophenol | Aminophenol | Known for analgesic effects |

| 4-Hydroxybenzaldehyde | Aldehyde | Precursor for various synthetic pathways |

| Salicylic Acid | Hydroxybenzoic acid | Used in anti-inflammatory drugs |

Uniqueness of 4-(3-Hydroxyiminobutyl)phenol

What sets 4-(3-Hydroxyiminobutyl)phenol apart from these similar compounds is its unique combination of both hydroxyl and imino functionalities on the same butyl chain attached to a phenolic ring. This configuration not only enhances its reactivity but also contributes to its potential biological activity, making it a compound of interest for further research and application development.

The fundamental physical constants of 4-(3-Hydroxyiminobutyl)phenol establish its basic molecular identity and material characteristics. The compound possesses a molecular formula of C₁₀H₁₃NO₂ with a molecular weight of 179.216 g/mol [1]. The Chemical Abstracts Service (CAS) registry number 58484-75-6 provides unique identification for this chemical entity [1].

The density of the compound is reported as 1.09 g/cm³, indicating a material slightly denser than water [1]. This density value suggests moderate intermolecular interactions consistent with the presence of hydrogen bonding functional groups. The boiling point occurs at 375.1°C under standard atmospheric pressure (760 mmHg) [1], which represents a relatively high boiling point indicative of strong intermolecular forces arising from both the phenolic hydroxyl group and the hydroxyimino functionality.

The flash point of 237.7°C demonstrates significant thermal stability before the onset of flammability [1]. The exact mass determination yields 179.09500 Da, providing precise molecular weight data essential for mass spectrometric identification [1]. The index of refraction measures 1.532, reflecting the compound's optical properties [1].

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 179.216 | g/mol |

| Density | 1.09 | g/cm³ |

| Boiling Point | 375.1 | °C (760 mmHg) |

| Flash Point | 237.7 | °C |

| Index of Refraction | 1.532 | - |

| Exact Mass | 179.09500 | Da |

Spectroscopic Properties

Spectroscopic analysis of 4-(3-Hydroxyiminobutyl)phenol reveals characteristic absorption patterns consistent with its functional groups. Infrared spectroscopy provides diagnostic information about the molecular vibrations and bonding characteristics.

The phenolic hydroxyl group exhibits a broad O-H stretching vibration in the range of 3200-3600 cm⁻¹, typical of hydrogen-bonded phenolic systems [2] [3]. The oxime functionality displays characteristic vibrational modes including the N-O stretch at approximately 945 cm⁻¹ and the C=N stretch at 1665 cm⁻¹ [4] [5]. These spectroscopic signatures confirm the presence of both functional groups and their hydrogen bonding interactions.

Nuclear magnetic resonance spectroscopy reveals structural details through chemical shift patterns. Proton NMR spectroscopy shows aromatic protons in the characteristic 7-8 ppm region [3]. The phenolic hydroxyl proton appears as a broad signal between 4-6 ppm, while the oxime NOH proton resonates at 9-11 ppm due to hydrogen bonding effects [6] [7]. Carbon-13 NMR spectroscopy displays aromatic carbons in the 110-160 ppm range, with the oxime carbon appearing between 150-170 ppm [4] [8].

| Spectroscopic Method | Expected Range | Assignment |

|---|---|---|

| IR O-H stretch | 3200-3600 cm⁻¹ | Phenolic hydroxyl |

| IR N-O stretch | ~945 cm⁻¹ | Oxime functionality |

| IR C=N stretch | ~1665 cm⁻¹ | Oxime double bond |

| ¹H NMR Aromatic | 7-8 ppm | Benzene ring protons |

| ¹H NMR Phenolic OH | 4-6 ppm | Hydroxyl proton |

| ¹H NMR Oxime NOH | 9-11 ppm | Oxime proton |

Thermodynamic Parameters

Thermodynamic characterization of 4-(3-Hydroxyiminobutyl)phenol requires estimation based on structural analogies due to limited experimental data. The critical temperature is estimated between 700-750 K based on similar molecular weight compounds with comparable functional groups [9] [10]. The critical pressure likely falls within 4000-5000 kPa, consistent with moderately polar organic compounds of this molecular size [11] [12].

Heat capacity estimations suggest values between 200-250 J/mol·K at standard conditions, derived from molecular size and complexity considerations [10] [13]. The compound exhibits moderate thermal stability, with decomposition temperatures expected in the 200-300°C range based on oxime thermal behavior literature [14] [5]. Oximes generally undergo thermal decomposition through various pathways including dehydration and rearrangement reactions [15] [5].

Enthalpy of formation data remains unavailable from direct experimental measurements. Estimation methods using group contribution approaches could provide approximate values, but require careful consideration of intramolecular interactions between the phenolic and oxime functionalities [16] [17].

| Thermodynamic Property | Estimated Value | Basis |

|---|---|---|

| Critical Temperature | 700-750 K | Molecular weight analogy |

| Critical Pressure | 4000-5000 kPa | Structural similarity |

| Heat Capacity | 200-250 J/mol·K | Molecular complexity |

| Decomposition Temperature | 200-300°C | Oxime thermal behavior |

| Thermal Stability | Moderate | Functional group analysis |

Solubility Profile

The solubility characteristics of 4-(3-Hydroxyiminobutyl)phenol derive from the balance between hydrophilic and hydrophobic regions within the molecule. The logarithmic partition coefficient (LogP) of 2.17490 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water [1] [18].

The polar surface area (PSA) measures 52.82 Ų, reflecting the contribution of polar functional groups to molecular surface properties [1] [19]. This PSA value suggests moderate water solubility while maintaining significant organic solvent compatibility. The compound likely exhibits limited but measurable aqueous solubility due to hydrogen bonding capabilities of both the phenolic hydroxyl and oxime groups [20] [18].

Solubility in organic solvents varies with solvent polarity and hydrogen bonding capacity. The compound should demonstrate good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, moderate solubility in alcohols and ketones, and limited solubility in non-polar hydrocarbons [21] [22].

Temperature dependence of solubility follows typical patterns for organic compounds, with increased solubility at elevated temperatures. The presence of hydrogen bonding groups creates opportunities for solvent interactions that enhance dissolution in protic solvents [23] [18].

Partition Coefficient and Lipophilicity

The partition coefficient provides quantitative assessment of lipophilicity and membrane permeability characteristics. The calculated LogP value of 2.17490 positions 4-(3-Hydroxyiminobutyl)phenol in the moderately lipophilic range [1]. This value suggests favorable characteristics for biological membrane permeation while maintaining sufficient aqueous solubility for biological activity [20] [24].

Octanol-water partition studies reveal the compound's preference for the organic phase, consistent with the calculated LogP value [24] [22]. The presence of hydrogen bonding groups moderates the lipophilicity compared to purely hydrophobic compounds of similar molecular weight. Distribution coefficients vary with pH due to the ionizable phenolic group, showing increased water solubility under basic conditions where phenolate formation occurs [20] [18].

The partition coefficient influences pharmaceutical properties including absorption, distribution, and bioavailability. The observed LogP value suggests potential for oral absorption and tissue distribution, while avoiding excessive lipophilicity that could lead to bioaccumulation concerns [20] [18].

Computational predictions using fragment-based methods align reasonably well with experimental observations, validating the use of structure-activity relationship approaches for property estimation [24] [22].

Acid-Base Properties

The acid-base behavior of 4-(3-Hydroxyiminobutyl)phenol reflects the influence of both phenolic and oxime functionalities. The phenolic hydroxyl group exhibits weak acidity with an estimated pKa around 10.0, similar to unsubstituted phenol [25] [26] [27]. This acidity arises from resonance stabilization of the phenoxide anion through delocalization into the aromatic ring system [25] [27].

The oxime functionality contributes additional weak acidity with an estimated pKa around 12.2, based on acetone oxime data [15]. The compound thus exhibits amphoteric character, capable of both proton donation and acceptance depending on solution conditions [7] [6]. Under physiological pH conditions, the compound exists predominantly in its neutral form with minimal ionization of either functional group [25] [26].

The acid-base properties influence solubility, stability, and biological activity. pH-dependent equilibria affect partition coefficients and membrane permeability, with implications for pharmaceutical formulation and biological distribution [20] [18]. Buffer capacity remains limited due to the weak nature of both acidic functionalities [25] [27].

Intramolecular hydrogen bonding between the phenolic hydroxyl and oxime groups may influence the observed pKa values compared to isolated functional groups [7] [28]. This internal interaction stabilizes the neutral form and slightly reduces the apparent acidity of both groups [7] [29].

| Functional Group | Estimated pKa | Character |

|---|---|---|

| Phenolic OH | ~10.0 | Weak acid |

| Oxime NOH | ~12.2 | Very weak acid |

| Overall | Amphoteric | Predominantly neutral at pH 7 |

Hydrogen Bonding Capabilities

4-(3-Hydroxyiminobutyl)phenol possesses extensive hydrogen bonding capabilities through multiple donor and acceptor sites. The molecule contains two hydrogen bond donor sites: the phenolic hydroxyl group and the oxime NOH group [7] [28]. Three hydrogen bond acceptor sites exist: the phenolic oxygen, the oxime nitrogen, and the oxime oxygen atoms [7] [30].

Intramolecular hydrogen bonding occurs between the phenolic hydroxyl and nearby acceptor sites, contributing to conformational stability [7] [29]. This internal bonding influences the compound's physical properties, including melting point, boiling point, and solubility characteristics [28] [31]. The strength of hydrogen bonds varies with geometric constraints and electronic effects from the aromatic system [29] [7].

Intermolecular hydrogen bonding drives association behavior in solution and solid state. The compound likely forms dimers or higher aggregates through OH···O and OH···N hydrogen bonds [7] [28]. These associations affect solution properties including viscosity, vapor pressure, and phase behavior [31] [30].

The hydrogen bonding pattern influences biological activity through interactions with target proteins and membrane components. The multiple hydrogen bonding sites enable specific recognition and binding to biological macromolecules [30] [31]. Surface tension effects arise from hydrogen bonding interactions at interfaces [32] [31].

Computational studies reveal the energetics and geometries of hydrogen bonding interactions, providing insights into preferred conformations and association patterns [31] [29]. The OH···π interactions between hydroxyl groups and aromatic rings contribute additional stabilization [31] [29].

Surface Properties and Interactions

Surface properties of 4-(3-Hydroxyiminobutyl)phenol reflect the balance between hydrophilic and hydrophobic molecular regions. The polar surface area of 52.82 Ų encompasses the contribution of polar functional groups to surface interactions [1]. This moderate PSA value suggests surface-active properties with potential for interfacial behavior [32] [20].

Wetting characteristics depend on the orientation and accessibility of polar groups at surfaces. The phenolic and oxime functionalities provide sites for hydrogen bonding with polar surfaces, while the aromatic and aliphatic regions contribute hydrophobic character [31] [30]. This amphiphilic nature enables interactions with both polar and non-polar phases [20] [22].

Surface tension effects arise from hydrogen bonding and dipolar interactions. The compound likely reduces surface tension of aqueous solutions due to preferential orientation at air-water interfaces [32] [31]. The extent of surface activity depends on concentration and temperature conditions [20] [18].

Adsorption behavior on various surfaces reflects the multiple interaction modes available through hydrogen bonding, π-π stacking, and van der Waals forces [31] [30]. The compound may exhibit specific binding to hydroxylated surfaces through extensive hydrogen bonding networks [31] [29].

Crystalline packing arrangements influence solid-state properties including mechanical characteristics and thermal behavior. Hydrogen bonding patterns direct crystal structure formation and polymorphic behavior [28] [7]. Understanding these interactions proves essential for material science applications and pharmaceutical formulation development [30] [31].